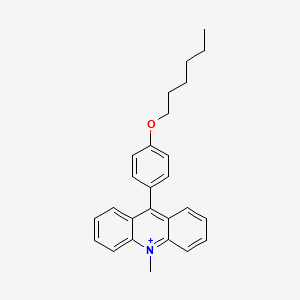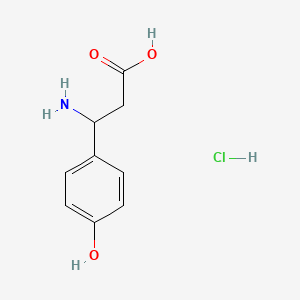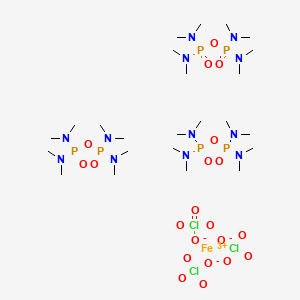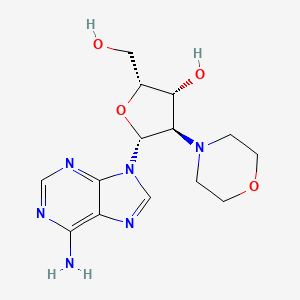
9H-Purin-6-amine, 9-(2-deoxy-2-(4-morpholinyl)-beta-D-xylofuranosyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Morpholino-dA is a modified nucleoside analog where the adenine base is attached to a morpholine ring instead of the typical ribose or deoxyribose sugar. This modification imparts unique properties to the compound, making it valuable in various scientific and medical applications. The morpholine ring enhances the stability and binding affinity of the nucleoside, making it a potent tool in antisense oligonucleotide research and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Morpholino-dA typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the morpholine ring, which can be derived from 1,2-amino alcohols or related compounds.
Coupling Reaction: The morpholine ring is then coupled with adenine through a series of reactions involving protection and deprotection steps to ensure selective functionalization.
Cyclization: The intermediate compounds undergo cyclization to form the final morpholino nucleoside structure.
Purification: The final product is purified using chromatographic techniques to obtain high purity 2’-Morpholino-dA.
Industrial Production Methods: Industrial production of 2’-Morpholino-dA follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the morpholine ring and adenine derivatives.
Automated Coupling: Automated systems for coupling and cyclization to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions: 2’-Morpholino-dA undergoes various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized under specific conditions to form morpholinone derivatives.
Reduction: Reduction reactions can modify the morpholine ring, altering its electronic properties.
Substitution: The adenine base can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various alkylating or acylating agents under mild conditions.
Major Products: The major products formed from these reactions include oxidized morpholinone derivatives, reduced morpholine analogs, and substituted adenine derivatives.
科学的研究の応用
2’-Morpholino-dA has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides for research and therapeutic purposes.
Biology: Employed in gene knockdown studies to investigate gene function and regulation.
Medicine: Utilized in the development of antisense oligonucleotide therapies for genetic disorders such as Duchenne muscular dystrophy.
Industry: Applied in the production of diagnostic tools and molecular probes for various biochemical assays.
作用機序
The mechanism of action of 2’-Morpholino-dA involves its incorporation into oligonucleotides, where it binds to complementary RNA sequences. This binding sterically blocks the RNA from being translated or spliced, effectively silencing the target gene. The morpholine ring enhances the stability and binding affinity of the nucleoside, making it highly effective in antisense applications.
類似化合物との比較
Phosphorodiamidate Morpholino Oligonucleotides (PMOs): These compounds also contain a morpholine ring and are used in similar antisense applications.
Thiophosphoramidate Morpholino Oligonucleotides (TMOs): These are modified PMOs with sulfur atoms, offering different binding properties and stability.
Peptide-Conjugated Phosphorodiamidate Morpholino Oligonucleotides (PPMOs): These compounds are conjugated with peptides to enhance cellular uptake and efficacy.
Uniqueness: 2’-Morpholino-dA is unique due to its specific modification at the 2’ position, which enhances its binding affinity and stability compared to other morpholino derivatives. This makes it particularly effective in applications requiring high specificity and stability.
特性
CAS番号 |
134934-92-2 |
|---|---|
分子式 |
C14H20N6O4 |
分子量 |
336.35 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-morpholin-4-yloxolan-3-ol |
InChI |
InChI=1S/C14H20N6O4/c15-12-9-13(17-6-16-12)20(7-18-9)14-10(11(22)8(5-21)24-14)19-1-3-23-4-2-19/h6-8,10-11,14,21-22H,1-5H2,(H2,15,16,17)/t8-,10-,11+,14-/m1/s1 |
InChIキー |
RMSRBWKOCGUIKO-GCDPNZCJSA-N |
異性体SMILES |
C1COCCN1[C@@H]2[C@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO)O |
正規SMILES |
C1COCCN1C2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


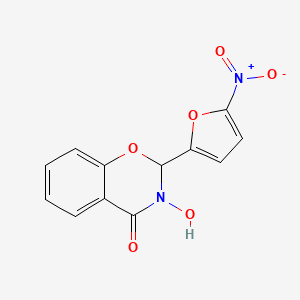
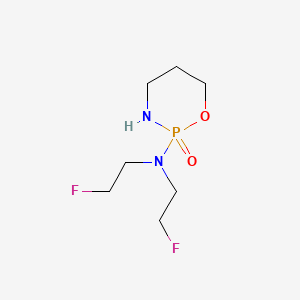
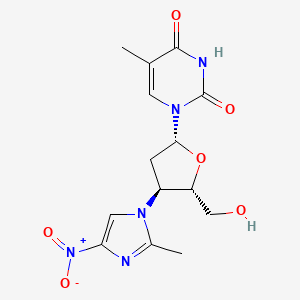
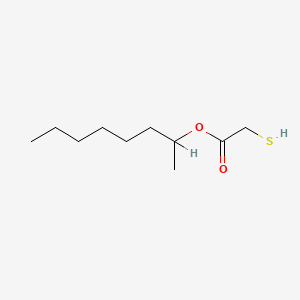

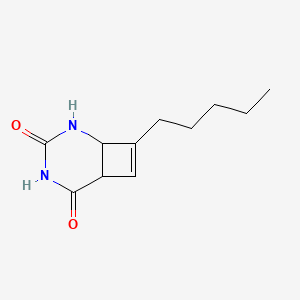
![(R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine](/img/structure/B12808911.png)
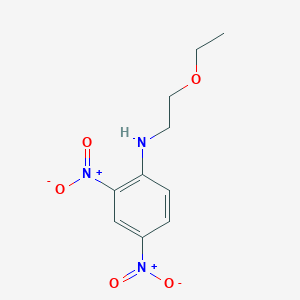

![Propanedioic acid, bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, bis[2,2,6,6-tetramethyl-1-(1-oxo-2-propenyl)-4-piperidinyl] ester](/img/structure/B12808925.png)
